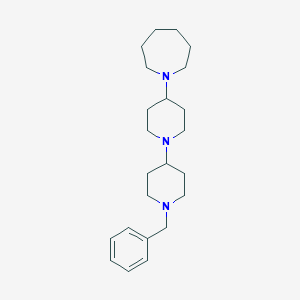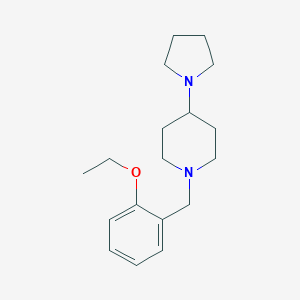
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane is a chemical compound that belongs to the class of azepanes. It is a bicyclic compound that consists of two piperidine rings and an azepane ring. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane is not fully understood. However, it is believed to interact with certain receptors in the brain, including dopamine and serotonin receptors. This interaction leads to the modulation of neurotransmitter release, which can have a significant impact on the physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, including dopamine and serotonin, which can have a positive impact on mood and cognitive function. The compound has also been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane in lab experiments is its high affinity for certain receptors in the brain. This makes it a valuable tool for studying the physiological and biochemical processes that are regulated by these receptors. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane. One potential direction is the development of more selective compounds that target specific receptors in the brain. Another direction is the exploration of the compound's potential applications in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential impact on various physiological and biochemical processes.
Synthesemethoden
The synthesis of 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane can be achieved through a multi-step process. The starting material for the synthesis is 1,4-dibromobutane, which is reacted with piperidine to form 1,4-bis(piperidin-1-yl)butane. This compound is then reacted with benzylamine to produce 1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane.
Wissenschaftliche Forschungsanwendungen
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
Produktname |
1-(1'-Benzyl-1,4'-bipiperidin-4-yl)azepane |
|---|---|
Molekularformel |
C23H37N3 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C23H37N3/c1-2-7-15-25(14-6-1)23-12-18-26(19-13-23)22-10-16-24(17-11-22)20-21-8-4-3-5-9-21/h3-5,8-9,22-23H,1-2,6-7,10-20H2 |
InChI-Schlüssel |
PPTICESUZMXBJZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)






![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)